8-Thia-5-azaspiro[3.5]nonane
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Overview
Description
8-Thia-5-azaspiro[35]nonane is a spirocyclic compound that contains a sulfur atom and a nitrogen atom within its structure This compound is characterized by its unique spiro arrangement, where two rings are connected through a single atom, forming a non-linear, three-dimensional structure
Scientific Research Applications
8-Thia-5-azaspiro[3.5]nonane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 8-Thia-5-azaspiro[3.5]nonane is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH, inhibiting its activity . This inhibition results in an increase in the concentration of anandamide, enhancing its effects .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The increase in anandamide levels can lead to downstream effects such as pain relief, reduced inflammation, and improved mood .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of anandamide, leading to enhanced endocannabinoid signaling . This can result in various physiological effects, including pain relief, mood enhancement, and potentially other health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a sulfur and nitrogen moiety can undergo cyclization in the presence of a suitable catalyst to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Thia-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Contains a nitrogen atom but lacks the sulfur atom.
1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur.
8-Thia-1-azaspiro[4.5]decane: Similar spirocyclic structure but with different ring sizes.
Uniqueness
8-Thia-5-azaspiro[35]nonane is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure
Properties
IUPAC Name |
8-thia-5-azaspiro[3.5]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGDXKHEJWBBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CSCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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